4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol is a synthetic compound developed as part of anti-cancer research. It is classified as a tyrosine kinase inhibitor, specifically targeting vascular endothelial growth factor receptors (VEGFRs) [, ]. It has shown potential in preclinical studies for inhibiting angiogenesis, the formation of new blood vessels, a crucial process in tumor growth and progression [, , ].
O-Demethyl Vandetanib is a derivative of Vandetanib, a small molecule inhibitor primarily used in the treatment of certain types of cancer, particularly medullary thyroid carcinoma and non-small cell lung cancer. This compound is classified as a tyrosine kinase inhibitor, targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor and epidermal growth factor receptor, which play significant roles in tumor growth and angiogenesis.
O-Demethyl Vandetanib is synthesized from Vandetanib through specific demethylation reactions. Vandetanib itself is derived from the chemical class of quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of O-Demethyl Vandetanib typically involves the following steps:
The reaction conditions are critical; for instance, using boron tribromide requires careful temperature control to prevent overreaction and degradation of the product. The yield and purity of O-Demethyl Vandetanib can be optimized by adjusting solvent systems and reaction times during synthesis.
O-Demethyl Vandetanib retains the core structure of Vandetanib but lacks one methyl group on the nitrogen atom within its structure. The molecular formula can be represented as CHNOS.
O-Demethyl Vandetanib can undergo various chemical reactions typical for organic compounds, including:
The reactivity of O-Demethyl Vandetanib can be influenced by its functional groups; for example, the sulfonamide group can participate in acid-base reactions, while the quinazoline ring may undergo electrophilic aromatic substitution.
O-Demethyl Vandetanib functions by inhibiting the phosphorylation of receptor tyrosine kinases involved in signaling pathways that promote cell proliferation and survival. By binding to these receptors, it effectively blocks their activity, leading to reduced tumor growth and angiogenesis.
Studies have shown that O-Demethyl Vandetanib exhibits potent inhibitory effects against vascular endothelial growth factor receptor and epidermal growth factor receptor, similar to its parent compound Vandetanib. The inhibition leads to downstream effects on cell cycle regulation and apoptosis in cancer cells.
O-Demethyl Vandetanib is primarily used in cancer research as a model compound for studying the effects of tyrosine kinase inhibition. It serves as a valuable tool in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0